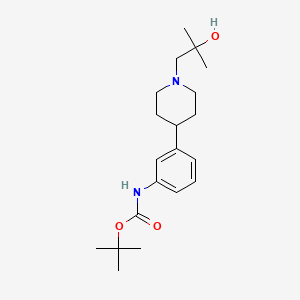

tert-Butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate

Description

tert-Butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group. This compound is structurally characterized by a central piperidin-4-ylphenyl scaffold modified with a 2-hydroxy-2-methylpropyl substituent at the piperidine nitrogen and a Boc group at the carbamate position. Such derivatives are commonly synthesized via mechanochemical or solvent-based coupling reactions, as exemplified by related compounds achieving yields up to 90% under optimized conditions .

The Boc group enhances solubility and stability during synthetic processes, while the hydroxy-methylpropyl moiety may influence pharmacokinetic properties, such as bioavailability. Piperidine-carbamate derivatives are often explored for their biological activity, particularly as receptor antagonists or enzyme inhibitors .

Properties

IUPAC Name |

tert-butyl N-[3-[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3/c1-19(2,3)25-18(23)21-17-8-6-7-16(13-17)15-9-11-22(12-10-15)14-20(4,5)24/h6-8,13,15,24H,9-12,14H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCWUEJZAQMLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401115735 | |

| Record name | Carbamic acid, N-[3-[1-(2-hydroxy-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-90-6 | |

| Record name | Carbamic acid, N-[3-[1-(2-hydroxy-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-[1-(2-hydroxy-2-methylpropyl)-4-piperidinyl]phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 4-Phenylpiperidine

The foundational step in synthesizing the target compound involves preparing a tert-butoxycarbonyl (Boc)-protected 4-phenylpiperidine intermediate. A representative method derives from the protection of 3-(piperidin-4-yl)propan-1-ol, where di-tert-butyl dicarbonate (Boc₂O) reacts with the secondary amine under basic conditions. For example, in anhydrous dichloromethane, Boc₂O (1.1 equiv) is added to 3-(piperidin-4-yl)propan-1-ol at ambient temperature, yielding tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in 88% yield after chromatographic purification. This method highlights the importance of solvent choice (dioxane or dichloromethane) and base (sodium hydroxide) in achieving high yields.

Functionalization of the Phenyl Ring

Introducing the carbamate group at the 3-position of the phenyl ring requires selective protection. A common approach involves nitration followed by reduction and carbamate formation. For instance, nitration of 4-phenylpiperidine derivatives using nitric acid/sulfuric acid generates a nitro intermediate, which is reduced to an amine using hydrogenation (Pd/C, H₂). Subsequent reaction with Boc₂O in tetrahydrofuran (THF) affords the tert-butyl carbamate.

Alkylation with 2-Hydroxy-2-methylpropyl Groups

Reductive Amination Strategies

The 2-hydroxy-2-methylpropyl group is introduced via reductive amination of a ketone precursor. For example, reacting tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate with 2-hydroxy-2-methylpropanal in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine. This method, adapted from analogous syntheses, achieves moderate yields (60–70%) but requires careful pH control to minimize side reactions.

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to couple 2-hydroxy-2-methylpropanol to the piperidine nitrogen. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the hydroxyl group of 2-hydroxy-2-methylpropanol acts as a nucleophile, displacing a leaving group (e.g., mesylate or tosylate) on the piperidine nitrogen. This method offers excellent stereochemical control, though purification challenges may arise due to phosphine oxide byproducts.

Key Reaction Optimization Strategies

Solvent and Temperature Effects

-

Dichloromethane vs. Dioxane : Boc protection in dichloromethane at 25°C achieves faster reaction times (2 hours) compared to dioxane (12 hours).

-

Reduction Conditions : Sodium borohydride (NaBH₄) in THF/water selectively reduces ketones to alcohols without affecting Boc groups, whereas diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C offers superior selectivity for ester reductions.

Stereochemical Control

-

Asymmetric Reduction : Using (R)- or (S)-BINAP ligands with borane reagents enables enantioselective synthesis of chiral alcohols. For example, (S)-BINAP-catalyzed reduction of 2-methyl-2-propanal ketone yields the (R)-configured alcohol with >90% enantiomeric excess (ee).

-

Chiral Pool Synthesis : Starting from enantiomerically pure 4-phenylpiperidine derivatives ensures retention of configuration during alkylation steps.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : The Boc group appears as a singlet at δ 1.45 ppm (9H). Piperidine protons resonate as multiplet signals between δ 1.1–2.8 ppm, while the 2-hydroxy-2-methylpropyl group shows a singlet at δ 1.25 ppm (6H) and a broad peak for the hydroxyl proton at δ 2.1 ppm.

-

¹³C NMR : The carbonyl carbon of the carbamate is observed at δ 155 ppm, with quaternary carbons of the Boc group at δ 80–85 ppm.

High-Resolution Mass Spectrometry (HRMS)

Scalability and Industrial Considerations

Cost-Effective Protecting Group Strategies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Similarly, as a β-secretase inhibitor, it prevents the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Modifications at the piperidine nitrogen (e.g., 2-hydroxy-2-methylpropyl in the target compound vs. biphenyl-2-yloxy in 3a) significantly alter steric and electronic profiles.

Synthetic Efficiency: Mechanochemical synthesis (e.g., compound 3a at 90% yield) outperforms traditional solvent-based methods (e.g., compound 17 at 71% yield), highlighting the role of green chemistry in optimizing carbamate production .

Biological Targets : The indole-piperazine hybrid (compound 32) demonstrates affinity for p97 ATPase, a cancer-related chaperone, whereas pyrimidine-containing derivatives (compound 17) inhibit Hsp90–Cdc37 interactions, a critical pathway in oncology .

Functional and Pharmacological Comparisons

- 5-HT7 Receptor Antagonism : Compound 3a’s biphenyl-2-yloxy group contributes to selective 5-HT7 receptor binding, a feature absent in the target compound. This suggests that aryloxy substituents may be critical for serotonin receptor engagement .

Physicochemical Properties

- Solubility: Boc-protected carbamates (e.g., target compound, 3a) generally exhibit improved aqueous solubility compared to non-protected analogs. For example, compound 32’s 4-isopropylpiperazine moiety enhances solubility in polar solvents .

- Molecular Weight : Derivatives exceeding 500 Da (e.g., compound 32 at 561.39 Da) may face challenges in passive diffusion, whereas lighter compounds like 17 (432.24 Da) align better with Lipinski’s rules for drug-likeness .

Biological Activity

Tert-butyl (3-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)phenyl)carbamate, also referred to as compound M4, is a chemical compound with significant biological activity, particularly in the context of neuroprotection and Alzheimer's disease (AD) research. This article explores its synthesis, biological mechanisms, and effects observed in various studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of tert-butyl carbamate with specific piperidine derivatives. The compound was characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Key Characteristics:

- Molecular Formula: C20H32N2O3

- Molecular Weight: 348.48 g/mol

- CAS Number: 1951440-90-6

Research indicates that M4 exhibits protective effects against neurotoxic agents like amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound functions primarily through the following mechanisms:

- Inhibition of β-secretase Activity : M4 has been shown to inhibit β-secretase 1 with an IC50 of 15.4 nM, which is crucial for reducing Aβ production.

- Acetylcholinesterase Inhibition : With a Ki value of 0.17 μM, M4 inhibits acetylcholinesterase, thereby increasing acetylcholine levels that are often depleted in AD.

- Reduction of Aβ Aggregation : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential to prevent plaque formation.

In Vitro Studies

In vitro studies have demonstrated that M4 can significantly enhance cell viability in astrocytes exposed to Aβ1-42. When astrocytes were treated with Aβ1-42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with M4 improved cell viability to about 62.98%, indicating protective effects against Aβ-induced toxicity .

In Vivo Studies

In vivo evaluations showed that while M4 exhibited moderate protective effects in astrocytes, its efficacy was less pronounced when tested in animal models compared to established treatments like galantamine. This discrepancy was attributed to the bioavailability of M4 within the brain tissue .

Comparative Data on Biological Activity

| Activity | M4 | Galantamine |

|---|---|---|

| β-secretase Inhibition | IC50 = 15.4 nM | Not specified |

| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Not specified |

| Aβ Aggregation Inhibition | 85% at 100 μM | Not specified |

| Cell Viability Improvement | From 43.78% to 62.98% | Significant improvement noted |

Safety and Toxicology

Despite its therapeutic potential, M4 has been classified with certain safety warnings:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These factors necessitate careful handling and further toxicological assessments before clinical applications can be considered.

Q & A

Q. Basic Research Focus

- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, tert-butyl groups at δ 1.3–1.5 ppm). provides detailed H NMR data for analogous carbamates .

- High-resolution MS (HRMS) : Confirms molecular weight (e.g., HRMS-ESI+ in with <1 ppm error) .

- FT-IR : Detects carbamate C=O stretches (~1680–1720 cm) and hydroxyl groups (~3200–3600 cm) .

How does the tert-butyl carbamate group influence reactivity in downstream reactions?

Q. Advanced Research Focus

- Steric hindrance : The bulky tert-butyl group can slow nucleophilic attacks on the carbamate carbonyl, requiring harsher conditions (e.g., TFA for Boc deprotection) .

- Stability : Boc groups resist hydrolysis under basic conditions but are cleaved under acidic conditions (e.g., HCl/dioxane), enabling selective deprotection .

How can NMR data discrepancies be resolved during structural elucidation?

Q. Advanced Research Focus

- Solvent effects : Deuterated solvents (e.g., CDCl vs. DMSO-d) shift proton signals. Compare experimental data with literature values (e.g., ’s δ 8.22 ppm for aromatic protons in CDCl) .

- Dynamic processes : Conformational flexibility in the piperidine ring may cause signal broadening. Variable-temperature NMR can resolve splitting .

How do piperidine ring substitutions affect biological activity?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) : Substitutions at the 4-position of the piperidine ring (e.g., hydroxy-methylpropyl groups) can modulate binding to targets like enzymes or receptors. highlights modifications that enhance interaction with biological targets (e.g., indole derivatives) .

- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict how substituents affect binding affinity .

What computational methods predict intermediate stability in synthesis?

Q. Advanced Research Focus

- DFT calculations : Assess energy barriers for key steps (e.g., carbamate formation or deprotection).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. ’s exact mass data (276.1838 g/mol) can validate computational models .

How can selectivity in enzyme inhibition assays be validated?

Q. Advanced Research Focus

- Kinetic assays : Measure values against related enzymes to assess specificity.

- Control experiments : Use knockout enzymes or competitive inhibitors to confirm target engagement. ’s azide-functionalized analogs (e.g., compound 33) enable photoaffinity labeling for selectivity studies .

How should conflicting analytical data be reconciled?

Q. Advanced Research Focus

- Cross-validation : Compare NMR, MS, and HPLC data. For example, if MS confirms the molecular ion but NMR suggests impurities, use preparative HPLC to isolate the compound and re-analyze .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra .

How can logP and solubility be determined for pharmacological studies?

Q. Advanced Research Focus

- Experimental logP : Use shake-flask methods with octanol/water partitioning.

- Solubility assays : Perform pH-dependent solubility profiling (e.g., from pH 1.2 to 7.4) using UV-Vis spectroscopy. ’s tert-butyl derivatives (e.g., 251.32 g/mol) suggest moderate hydrophobicity, requiring formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.